molecular formula C20H19N3O2 B3153704 Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 76360-67-3

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate

Cat. No.: B3153704
CAS No.: 76360-67-3
M. Wt: 333.4 g/mol
InChI Key: CNDOADIUFVAYBP-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a benzylamino substituent at position 4, a phenyl group at position 2, and an ethyl carboxylate ester at position 4. Its synthesis involves a multi-step process starting with the condensation of benzamidine hydrochloride and diethyl 2-(ethoxymethylene)malonate under argon, followed by chlorination with POCl₃ and subsequent dehalogenation with zinc powder . Key spectral data include:

  • ¹H-NMR (DMSO-d6): δ 9.27 (s, 2H, H4het, H6het), 8.45–8.41 (m, 2H, aromatic), 4.36 (q, OCH₂), 1.33 (t, CH₃).
  • ¹³C-NMR: δ 166.30 (C=O), 163.84 (C2het), 136.49 (C1'Ph), 122.28 (C5het) .

Properties

IUPAC Name

ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-20(24)17-14-22-18(16-11-7-4-8-12-16)23-19(17)21-13-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDOADIUFVAYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176651
Record name Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-67-3
Record name Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76360-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-phenyl-4-[(phenylmethyl)amino]-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then esterified using ethyl chloroformate or a similar reagent to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale. Catalysts and advanced purification techniques, such as chromatography, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The benzylamino group is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 4

Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 108123-81-5)
  • Structural difference : Methyl group replaces the phenyl group at position 4.
  • Molecular weight decreases to 271.31 g/mol (vs. target compound’s 314.36 g/mol) .
  • Biological relevance : Labeled as an irritant, suggesting distinct reactivity compared to the phenyl-substituted derivative .
Ethyl 4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2)
  • Structural difference: 4-Methoxybenzylamino and methylthio substituents.
  • Impact : The methoxy group enhances electron-donating capacity, while the methylthio group increases lipophilicity (similarity score: 0.89) .
Ethyl 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxylate (CAS 1380228-69-2)
  • Structural difference : Difluoromethyl group at position 4.

Substituent Variations at Position 2

Ethyl 4-Methyl-2-(phenylmethylamino)pyrimidine-5-carboxylate (CAS 108123-81-5)
  • Structural difference: Methyl group at position 4 and benzylamino at position 2.
  • NMR data (δ 4.34 q, OCH₂) indicate similar ester group environments .
Ethyl 4-Amino-2-(methylthio)pyrimidin-5-carboxylate (CAS 776-53-4)
  • Structural difference: Amino group at position 4 and methylthio at position 2.
  • Impact: The amino group increases hydrophilicity, while methylthio enhances thiol-mediated interactions (similarity score: 0.70) .

Functional Group Modifications in the Ester Moiety

Methyl 3-Methyl-biphenyl-4-carboxylate (4d)
  • Structural difference : Methyl ester and biphenyl system.
  • Impact : Reduced steric bulk compared to ethyl esters may improve membrane permeability .
Ethyl 4-{3-[(4-Chlorobenzoyl)Amino]Phenoxy}-2-(Methylsulfanyl)-5-Pyrimidinecarboxylate (CAS 477732-16-4)
  • Structural difference: Chlorobenzoyl-amino-phenoxy and methylsulfanyl groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 4/2) Molecular Weight (g/mol) LogP (Predicted) Key Applications
Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate Benzylamino/Phenyl 314.36 3.8 Kinase inhibition, Apoptosis
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate Methyl/Benzylamino 271.31 3.2 Irritant (reactivity studies)
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate Difluoromethyl/Phenyl 280.27 4.1 Enzyme inhibition

Biological Activity

Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various studies and findings.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, known for their varied pharmacological activities. The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. A common approach includes the protection of amines, followed by nucleophilic substitution and cyclization processes to achieve the desired structure .

1. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains such as E. coli, S. aureus, and B. subtilis. The presence of specific substituents on the pyrimidine ring enhances this activity .

CompoundActivity AgainstReference
This compoundModerate to high
4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]-2-(amino-4-(4-methoxyphenyl)pyrimidine-6-yl) phenolHighly active against E. coli, S. aureus

2. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives can act as potent anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX). For instance, some related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . this compound is hypothesized to exhibit similar mechanisms, potentially reducing inflammation through COX inhibition.

CompoundCOX Inhibition IC50 (µM)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01

3. Antitumor Activity

The antitumor potential of pyrimidines has been widely studied. Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . this compound may possess similar properties, warranting further investigation.

Case Study: Synthesis and Evaluation

A study focused on synthesizing a series of substituted pyrimidines, including this compound, evaluated their biological activities in vitro. The study highlighted that modifications to the benzene ring significantly influenced the compounds' antimicrobial and anti-inflammatory activities .

Research Findings: Structure–Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that electron-donating groups enhance biological activity by improving solubility and receptor binding affinity. For instance, substituents at the 2 and 4 positions of the pyrimidine ring were found to increase anti-inflammatory effects significantly .

Q & A

Q. Advanced

  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Software like SHELXL refines crystallographic data, with R-factors < 0.05 indicating high accuracy .
  • Conformational analysis : Torsion angles from crystallography reveal steric effects of the benzylamino and phenyl groups .

How can contradictions in crystallographic or spectroscopic data be resolved?

Q. Advanced

  • Validation via multiple techniques : Cross-check NMR assignments with COSY or HSQC experiments to resolve overlapping signals .
  • Density Functional Theory (DFT) : Compare experimental IR or NMR data with computational models to confirm structural assignments .
  • Crystallographic software : Use SHELX utilities (e.g., SHELXD for phase refinement) to address disorder or twinning in crystals .

What methodologies assess the compound’s potential as a protease inhibitor or bioactive agent?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl or methoxy groups) and test inhibitory activity against targets like papain-like proteases (PLpro) using IC₅₀ assays .
  • In vitro assays : Measure antiviral activity in infected cell lines (e.g., Vero E6 cells) with EC₅₀ values to gauge potency .
  • Molecular docking : Simulate binding interactions with protease active sites (e.g., SARS-CoV-2 PLpro) using AutoDock or Schrödinger Suite .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Waste management : Segregate chemical waste and dispose via certified hazardous waste contractors to avoid environmental contamination .
  • Storage : Store in airtight containers at –20°C to prevent degradation.
  • PPE : Use nitrile gloves and fume hoods during synthesis to minimize exposure .

How is the compound’s conformation analyzed in the solid state?

Q. Advanced

  • Hydrogen-bonding networks : X-ray data reveal intermolecular interactions (e.g., N–H···O bonds between pyrimidine N–H and ester carbonyls) that stabilize crystal packing .
  • Packing diagrams : Tools like Mercury (CCDC) visualize π-π stacking between aromatic rings, influencing solubility and stability .

How can synthetic byproducts or impurities be identified and mitigated?

Q. Advanced

  • HPLC-MS : Monitor reaction progress and detect byproducts with gradients of acetonitrile/water.
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .
  • Mechanistic studies : Probe side reactions (e.g., hydrolysis of the ester group) via controlled pH experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate
Reactant of Route 2
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Ethyl 4-(benzylamino)-2-phenylpyrimidine-5-carboxylate

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